molecular formula C9H14O B14261382 Octahydropentalene-2-carbaldehyde CAS No. 185030-45-9

Octahydropentalene-2-carbaldehyde

Cat. No.: B14261382
CAS No.: 185030-45-9
M. Wt: 138.21 g/mol
InChI Key: ZAOKSGRIAGOZJA-UHFFFAOYSA-N
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Description

Octahydropentalene-2-carbaldehyde is an organic compound that belongs to the class of aldehydes It features a unique bicyclic structure, which includes a pentalene core that is fully hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropentalene-2-carbaldehyde typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene using palladium or platinum catalysts under high pressure and temperature conditions. The resulting octahydropentalene is then subjected to formylation reactions to introduce the aldehyde group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and formylation. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octahydropentalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Octahydropentalene-2-carboxylic acid

    Reduction: Octahydropentalene-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Octahydropentalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octahydropentalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Octahydropentalene-2-carbaldehyde can be compared with other similar compounds such as:

    Pentalene-2-carbaldehyde: Lacks the hydrogenation of the pentalene core, resulting in different chemical properties and reactivity.

    Decahydronaphthalene-2-carbaldehyde: Features a different bicyclic structure, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its fully hydrogenated pentalene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

185030-45-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carbaldehyde

InChI

InChI=1S/C9H14O/c10-6-7-4-8-2-1-3-9(8)5-7/h6-9H,1-5H2

InChI Key

ZAOKSGRIAGOZJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2C1)C=O

Origin of Product

United States

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